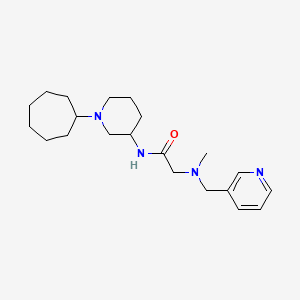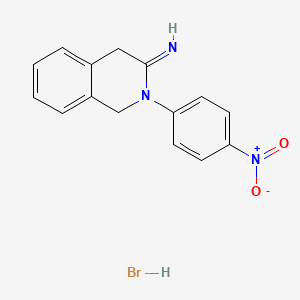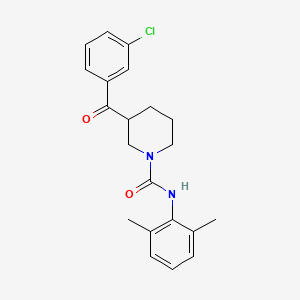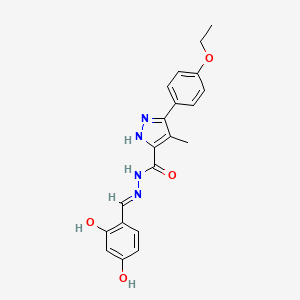![molecular formula C20H32N2O B6056343 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B6056343.png)
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol, also known as BCE, is a chemical compound that has been widely studied for its potential applications in scientific research. BCE is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has been studied for its potential applications in a variety of scientific fields, including neuroscience and pharmacology. 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has been shown to have an affinity for a number of different receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. This makes 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol a potentially useful tool for studying the effects of these receptors on brain function.
Wirkmechanismus
The exact mechanism of action of 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol is not yet fully understood. However, it is thought that 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol may act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual action may contribute to the wide range of effects that 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has been shown to have.
Biochemical and Physiological Effects:
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has been shown to have a variety of biochemical and physiological effects, including effects on neurotransmitter release, neuronal firing rates, and behavioral responses. 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has been shown to increase dopamine release in the striatum, a brain region involved in reward and motivation. 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has also been shown to decrease neuronal firing rates in the prefrontal cortex, a brain region involved in executive function and decision-making.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol in laboratory experiments is its high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor. This makes 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol a potentially useful tool for studying the effects of these receptors on brain function. However, one limitation of using 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol is its relatively low selectivity for these receptors, meaning that it may also interact with other receptors in the brain.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol. One area of interest is the development of more selective 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol analogs that can be used to study specific receptors in the brain. Another area of interest is the use of 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol in animal models of psychiatric and neurological disorders, such as schizophrenia and Parkinson's disease. Finally, there is potential for the development of 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol-based therapies for these and other disorders.
Synthesemethoden
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol can be synthesized using a variety of methods, including the reaction of piperazine with benzyl chloride and cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with ethylene oxide to yield 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol.
Eigenschaften
IUPAC Name |
2-[1-benzyl-4-(cyclohexylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c23-14-11-20-17-21(15-18-7-3-1-4-8-18)12-13-22(20)16-19-9-5-2-6-10-19/h2,5-6,9-10,18,20,23H,1,3-4,7-8,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMIRDVHICHCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2,4-dimethylpyrimidine](/img/structure/B6056265.png)
![2-hydroxy-3-methoxybenzaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B6056266.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6056274.png)
![1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B6056281.png)
![2-(ethylsulfonyl)-5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1-(2-methoxyethyl)-1H-imidazole](/img/structure/B6056288.png)

![2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B6056314.png)

![2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6056323.png)
![4-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6056330.png)


![7-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6056367.png)
![2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6056371.png)